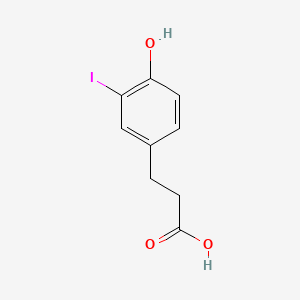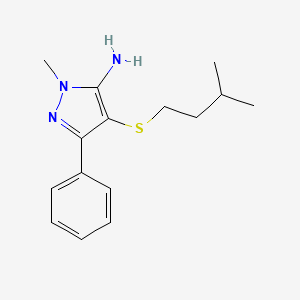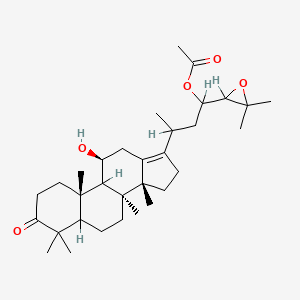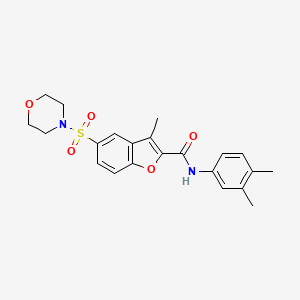![molecular formula C21H14F3N3O3 B1227011 4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)
4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(5-methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione is a member of isoquinolines.
Scientific Research Applications
Novel Ring Expansion and Heterocyclic Scaffold Generation
A study by Mittendorf et al. (2020) describes a novel ring expansion technique utilizing 2-azido-2-phenyl-indan-1,3-dione. This process generates 3-amino-2,3-dihydroisoquinoline-1,4-diones with unique substitution patterns, offering potential for creating novel molecular structures related to your compound of interest (Mittendorf, Mohr, & Kirsch, 2020).
Development of Heterocyclic Compounds
Macháček et al. (2006) synthesized various N-substituted methyl tetrahydroisoquinoline carboxylates, which further cyclized to form hydantoins and thiohydantoins. These compounds are structurally analogous to your compound of interest, indicating their potential in creating diverse heterocyclic structures (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Chemosensor Development
Tolpygin et al. (2012) have synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, demonstrating high selectivity in chemosensor applications for anion determination. This research suggests potential applications of your compound in chemosensor technology (Tolpygin et al., 2012).
Synthesis of Novel Antitumor Agents
A study by Tsou et al. (2009) on derivatives of isoquinoline-1,3-dione reported potent and selective inhibition of CDK4, indicating their potential as antitumor agents. This research underscores the importance of compounds like yours in the development of novel cancer therapeutics (Tsou et al., 2009).
Synthesis of Isoquinoline Derivatives
Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives by reacting isochromene-1,3-dione with various reagents, highlighting the versatility of isoquinoline structures in generating diverse chemical entities (Mahmoud, El-Shahawi, Abou-Elmagd, & Hekal, 2015).
properties
Product Name |
4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione |
|---|---|
Molecular Formula |
C21H14F3N3O3 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-hydroxy-4-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-2-[3-(trifluoromethyl)phenyl]isoquinolin-1-one |
InChI |
InChI=1S/C21H14F3N3O3/c1-12-9-18(26-30-12)25-11-17-15-7-2-3-8-16(15)19(28)27(20(17)29)14-6-4-5-13(10-14)21(22,23)24/h2-11,29H,1H3 |
InChI Key |
ZKPJHAWUVUEANA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)






![2-[8-(6-amino-1H-benzimidazol-2-yl)octyl]-3H-benzimidazol-5-amine](/img/structure/B1226943.png)
![N-[2-[5-[(4-tert-butylphenyl)methylthio]-1,3,4-oxadiazol-2-yl]phenyl]benzamide](/img/structure/B1226944.png)

![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)